

# JNJ-4355: A Technical Guide to a Selective MCL-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, contributing to tumor progression and resistance to therapy.[1] **JNJ-4355** has emerged as a highly potent and selective small-molecule inhibitor of MCL-1, demonstrating significant promise in preclinical studies for the treatment of hematological malignancies.[2][3] This technical guide provides an in-depth overview of **JNJ-4355**, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols relevant to its evaluation.

## **Mechanism of Action**

**JNJ-4355** functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the MCL-1 protein.[3] This action disrupts the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX.[2][3] The release of BAK and BAX from MCL-1 sequestration leads to their activation and subsequent oligomerization at the mitochondrial outer membrane, forming pores that result in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4] This cascade ultimately activates caspases, the executioners of apoptosis, leading to programmed cell death in MCL-1-dependent cancer cells.[4]



# **Signaling Pathway**

The following diagram illustrates the central role of MCL-1 in the intrinsic apoptotic pathway and the mechanism of its inhibition by **JNJ-4355**.



MCL-1 Signaling Pathway and JNJ-4355 Inhibition

Click to download full resolution via product page

Caption: MCL-1 pathway and JNJ-4355 inhibition.

# **Quantitative Data**



The following tables summarize the key quantitative data for **JNJ-4355**, demonstrating its high potency and selectivity for MCL-1.

Table 1: In Vitro Potency and Selectivity of JNJ-4355

| Target          | Assay Type | Potency (Ki) | Reference |
|-----------------|------------|--------------|-----------|
| hMCL-1          | HTRF       | 0.016 nM     | [2]       |
| hBCL-XL         | HTRF       | >5000 nM     | [2]       |
| hBCL2           | HTRF       | >3.75 μM     | [5]       |
| hBCL2A1 (BFL-1) | HTRF       | >5 μM        | [5]       |

Table 2: Cellular Activity of JNJ-4355 in Hematological Cancer Cell Lines

| Cell Line                     | Cancer Type               | Assay Type     | Potency<br>(AC50) | Reference |
|-------------------------------|---------------------------|----------------|-------------------|-----------|
| MOLP-8                        | Multiple<br>Myeloma       | Caspase-Glo    | 8.7 nM            | [3]       |
| AML Patient<br>Samples (n=16) | Acute Myeloid<br>Leukemia | Cell Viability | < 1 to 595 nM     | [2]       |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize **JNJ-4355**.

# Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MCL-1 Binding

This assay is used to determine the binding affinity (Ki) of JNJ-4355 to the MCL-1 protein.

 Principle: The assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant



tagged MCL-1 protein is labeled with an antibody conjugated to the donor, and a biotinylated peptide known to bind MCL-1 is labeled with streptavidin-conjugated acceptor. When the peptide binds to MCL-1, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competing compound like **JNJ-4355** will displace the labeled peptide, leading to a decrease in the FRET signal.

#### Materials:

- Recombinant human MCL-1 protein (tagged)
- Anti-tag antibody conjugated to Europium cryptate (donor)
- Biotinylated MCL-1 binding peptide (e.g., from BIM or NOXA)
- Streptavidin-conjugated d2 (acceptor)
- Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
- JNJ-4355 and other test compounds
- 384-well low-volume white plates
- HTRF-compatible plate reader

#### Procedure:

- Prepare serial dilutions of JNJ-4355 in the assay buffer.
- In a 384-well plate, add the MCL-1 protein and the anti-tag donor antibody. Incubate for a specified time (e.g., 30 minutes) at room temperature.
- Add the biotinylated peptide and the streptavidin-acceptor.
- Add the serially diluted JNJ-4355 or vehicle control to the wells.
- Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature, protected from light.



- Read the plate on an HTRF-compatible reader, with excitation at ~320-340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) \* 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation.

## **Caspase-Glo® 3/7 Assay for Apoptosis Induction**

This assay quantifies the induction of apoptosis in cancer cells treated with **JNJ-4355** by measuring the activity of executioner caspases 3 and 7.

- Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic substrate (containing the DEVD peptide sequence) for caspase-3 and -7. Upon cleavage by active caspases, a substrate for luciferase is released, which in turn generates a luminescent signal that is proportional to the amount of caspase activity.
- Materials:
  - MOLP-8 or other relevant cancer cell lines
  - Cell culture medium (e.g., RPMI-1640 with 10% FBS)
  - JNJ-4355
  - Caspase-Glo® 3/7 Assay System (Promega)
  - White-walled 96-well plates suitable for luminescence readings
  - Luminometer
- Procedure:
  - Seed cells in a 96-well white-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.



- Treat the cells with a serial dilution of JNJ-4355 or vehicle control and incubate for a specified period (e.g., 24 hours).
- Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
- Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
- Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the luminescence using a luminometer.
- Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells. Plot the normalized luminescence against the logarithm of the JNJ-4355 concentration and fit the data to a dose-response curve to determine the AC50 (the concentration that elicits a half-maximal response).

## In Vivo Xenograft Models

This model is used to confirm that **JNJ-4355** can disrupt the MCL-1:BAK complex in a living organism.

#### Procedure:

- Cell Culture and Implantation: Culture MOLM-13 cells in appropriate media. Inject a specific number of cells (e.g., 5-10 x 10<sup>6</sup> cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
- Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
   Administer JNJ-4355 intravenously (IV) at a specified dose.
- Tumor Harvesting and Analysis: At various time points after treatment, euthanize the mice and excise the tumors. Prepare tumor lysates for co-immunoprecipitation and Western blot analysis.

This model is used to evaluate the anti-tumor efficacy of JNJ-4355.



#### Procedure:

- Cell Culture and Implantation: Culture MOLP-8 cells and inject them subcutaneously into immunodeficient mice.
- Tumor Growth and Treatment: Once tumors reach a specific volume, randomize the mice into treatment and control groups. Administer a single IV bolus dose of JNJ-4355 (e.g., 10 mg/kg) or vehicle control.
- Efficacy Assessment: Monitor tumor volume regularly (e.g., twice weekly) using calipers.
   The formula (Length x Width²) / 2 is commonly used to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity. The study endpoint can be a specific tumor volume or a predetermined time point.
- Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess for tumor regression.

# Co-Immunoprecipitation (Co-IP) for MCL-1:BAK Complex Disruption

This technique is used to demonstrate that **JNJ-4355** disrupts the interaction between MCL-1 and its pro-apoptotic binding partner, BAK.

Principle: An antibody specific to MCL-1 is used to pull down MCL-1 and any proteins bound
to it from a cell or tumor lysate. The immunoprecipitated complex is then analyzed by
Western blotting to detect the presence of BAK. A decrease in the amount of BAK coimmunoprecipitated with MCL-1 in JNJ-4355-treated samples compared to control samples
indicates disruption of the complex.

#### Materials:

- Cell or tumor lysates
- Anti-MCL-1 antibody for immunoprecipitation
- Protein A/G magnetic beads or agarose resin



- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., Laemmli sample buffer)
- Anti-MCL-1 and anti-BAK antibodies for Western blotting

#### Procedure:

- Lysate Preparation: Lyse cells or homogenized tumor tissue in ice-cold lysis buffer.
   Centrifuge to pellet cellular debris and collect the supernatant.
- Immunoprecipitation: Incubate the lysate with the anti-MCL-1 antibody to allow the formation of the antibody-antigen complex. Add protein A/G beads to capture the immune complexes.
- Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads by boiling in elution buffer.
- Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against MCL-1 and BAK, followed by appropriate HRP-conjugated secondary antibodies.
- Detection: Visualize the protein bands using a chemiluminescence detection system.
- Data Analysis: Compare the intensity of the BAK band in the JNJ-4355-treated samples to the control samples.

## **Experimental Workflow**

The following diagram outlines the general workflow for the preclinical evaluation of a selective MCL-1 inhibitor like **JNJ-4355**.



#### Preclinical Evaluation Workflow for MCL-1 Inhibitors



Click to download full resolution via product page

Caption: Preclinical evaluation workflow.



## Conclusion

**JNJ-4355** is a potent and highly selective MCL-1 inhibitor with demonstrated preclinical activity in models of hematological malignancies. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on MCL-1 as a therapeutic target. Further investigation into the clinical efficacy and safety of **JNJ-4355** is warranted to fully realize its potential as a novel cancer therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. [Analysis of Tumorigenesis in Mice Transplanted with Different Multiple Myeloma Cell Lines] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF | Revvity [revvity.com]
- 5. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ-4355: A Technical Guide to a Selective MCL-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394187#jnj-4355-as-a-selective-mcl-1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com